Ethoxy(phenylcarbamoyl)phosphinate
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Overview
Description
Ethoxy(phenylcarbamoyl)phosphinate is an organophosphorus compound characterized by the presence of an ethoxy group, a phenylcarbamoyl group, and a phosphinate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethoxy(phenylcarbamoyl)phosphinate typically involves the reaction of phenyl isocyanate with ethyl phosphinate under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is typically conducted at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. The purification of the final product is typically achieved through techniques such as distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Ethoxy(phenylcarbamoyl)phosphinate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonate derivatives.
Reduction: Reduction reactions can convert the phosphinate group to phosphine derivatives.
Substitution: The ethoxy group can be substituted with other alkoxy or aryloxy groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve the use of alkyl halides or aryl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions include various phosphonate and phosphine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
Ethoxy(phenylcarbamoyl)phosphinate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of phosphonate esters and other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity, including its role as an enzyme inhibitor or a ligand for metal ions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of flame retardants, plasticizers, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethoxy(phenylcarbamoyl)phosphinate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can be reversible or irreversible, depending on the nature of the interaction. The molecular pathways involved may include the modulation of signal transduction pathways or the alteration of metabolic processes.
Comparison with Similar Compounds
Ethoxy(phenylcarbamoyl)phosphinate can be compared with other similar compounds, such as:
Ethyl phosphinate: Lacks the phenylcarbamoyl group and has different reactivity and applications.
Phenylcarbamoyl phosphinate: Similar structure but may have different substituents on the phosphinate moiety.
Phosphonate esters: Similar phosphorus-containing compounds but with different functional groups.
Properties
IUPAC Name |
ethoxy(phenylcarbamoyl)phosphinate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12NO4P/c1-2-14-15(12,13)9(11)10-8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,10,11)(H,12,13)/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAIHIWYAVNLRPU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C(=O)NC1=CC=CC=C1)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO4P- |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10810076 |
Source
|
Record name | ethoxy(phenylcarbamoyl)phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10810076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62277-92-3 |
Source
|
Record name | ethoxy(phenylcarbamoyl)phosphinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10810076 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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